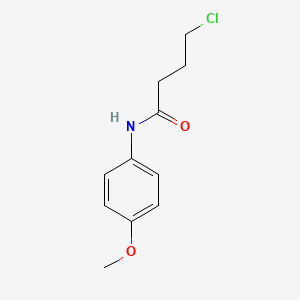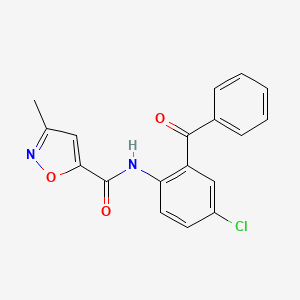
N-(2-benzoyl-4-chlorophenyl)-3-methylisoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions with arylamine compounds . For example, a series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-Benzoyl-4-chlorophenyl)formamide”, has a molecular formula of C14H10ClNO2 and an average mass of 259.688 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve hexamethylenetetramine as a reagent . In the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide”, include a linear formula of C20H13ClN2O4 .科学的研究の応用
Rearrangement and Formation of Heterocyclic Compounds
Research into the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones has shown the formation of 2,4-quinazolinediones via an isocyanate carboxamide intermediate, indicating a pathway for synthesizing heterocyclic compounds which could have varied applications including in medicinal chemistry (Azizian et al., 2000).
Synthesis and Antipathogenic Activity of Thiourea Derivatives
A study on the synthesis and antipathogenic activity of new thiourea derivatives, including acylthioureas and benzamides, highlighted their potential as novel antimicrobial agents with antibiofilm properties. This research presents the possibility of using these compounds in the development of new treatments for infections caused by biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Evaluation of Benzamides
Another study focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated against various cancer cell lines, showing moderate to excellent anticancer activity. This suggests the potential for these benzamides in cancer therapy applications (Ravinaik et al., 2021).
Oxidative Dimerization to Thiadiazoles
Research into the oxidative dimerization of thioamides to 3,5-disubstituted 1,2,4-thiadiazoles demonstrated a method for preparing thiadiazoles, which are important in various fields including pharmaceuticals and agrochemicals. This study provides insights into synthetic methodologies that could lead to new applications for benzamides and related compounds (Takikawa et al., 1985).
作用機序
Target of Action
The primary targets of N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide are yet to be identified. The compound is relatively new and research is ongoing to determine its specific targets and their roles in biological systems .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide are currently under investigation . These properties will determine the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of the compound’s action are still being studied . Preliminary research suggests that the compound may have potential therapeutic effects, but further studies are needed to confirm these findings and to understand the underlying mechanisms.
Action Environment
The action, efficacy, and stability of N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cell or tissue where the compound is active.
特性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-9-16(24-21-11)18(23)20-15-8-7-13(19)10-14(15)17(22)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPSRJRMRKWFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol](/img/structure/B2470436.png)

![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)

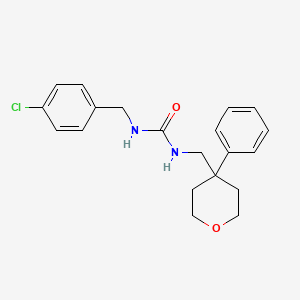
![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)
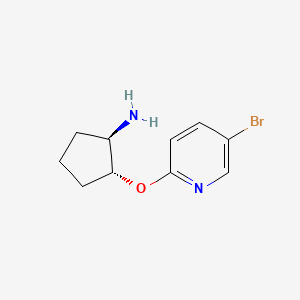
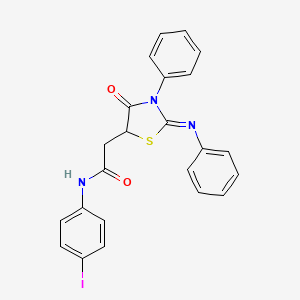
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)
